molecular formula C18H20N2O B11354053 2-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole

2-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole

Cat. No.: B11354053
M. Wt: 280.4 g/mol
InChI Key: NEJHSLJSRHKQSB-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol and 2-chloroethylamine.

    Etherification: 3,4-dimethylphenol is reacted with 2-chloroethylamine in the presence of a base such as potassium carbonate to form 2-(3,4-dimethylphenoxy)ethylamine.

    Cyclization: The intermediate 2-(3,4-dimethylphenoxy)ethylamine is then reacted with o-phenylenediamine under acidic conditions to form the benzodiazole ring, yielding 2-[1-(3,4-dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[1-(3,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may target specific signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole
  • 2-[1-(3,4-Dimethoxyphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole
  • 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-methyl-1H-1,3-benzodiazole

Uniqueness

2-[1-(3,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethylphenoxy group may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy in biological systems.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-11-8-9-15(10-13(11)3)21-14(4)18-19-16-7-5-6-12(2)17(16)20-18/h5-10,14H,1-4H3,(H,19,20)

InChI Key

NEJHSLJSRHKQSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC(=C(C=C3)C)C

Origin of Product

United States

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